molecular formula C22H23NO6 B11390095 N-(3,4-dimethoxybenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11390095
M. Wt: 397.4 g/mol
InChI Key: PWRMFUCNIYBYJJ-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzylamine with 7-methoxy-4-methylcoumarin-3-acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C22H23NO6/c1-13-16-7-6-15(26-2)10-19(16)29-22(25)17(13)11-21(24)23-12-14-5-8-18(27-3)20(9-14)28-4/h5-10H,11-12H2,1-4H3,(H,23,24)

InChI Key

PWRMFUCNIYBYJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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